molecular formula C11H16ClNO2 B14075663 6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

Cat. No.: B14075663
M. Wt: 229.70 g/mol
InChI Key: OYMGYUPUTALTBU-UHFFFAOYSA-N
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Description

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a synthetic benzopyran derivative characterized by a methoxy group at position 6, an N-methylated amine at position 3, and a fused dihydrobenzopyran ring system. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical research.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

6-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-12-9-5-8-6-10(13-2)3-4-11(8)14-7-9;/h3-4,6,9,12H,5,7H2,1-2H3;1H

InChI Key

OYMGYUPUTALTBU-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=C(C=CC(=C2)OC)OC1.Cl

Origin of Product

United States

Chemical Reactions Analysis

(6-Methoxy-chroman-3-yl)-methylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(6-Methoxy-chroman-3-yl)-methylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving cellular processes and signaling pathways.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (6-Methoxy-chroman-3-yl)-methylamine hydrochloride involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : The 6-methoxy substitution in the target compound may confer better electronic effects for receptor binding compared to 8-methoxy analogs .
  • N-Methylation : The N-methyl group in the target compound likely enhances metabolic stability by reducing oxidative deamination, a common issue in primary amines .
  • Halogen vs. Methoxy : Bromine (5-bromo analog) increases molecular weight and lipophilicity (logP ~2.1 predicted), whereas methoxy groups improve water solubility .

Physicochemical Properties

  • Collision Cross-Section (CCS) : The 5-bromo analog exhibits a predicted CCS of 139.2 Ų for [M+H]⁺, suggesting a compact structure suitable for mass spectrometry-based assays .
  • Purity : Most analogs (e.g., 8-methoxy, 5-bromo) are available at ≥95% purity, indicating reliable synthetic protocols .

Notes

Limitations : Direct pharmacological data for 6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride are scarce; comparisons rely on structural analogs .

Synthetic Accessibility : The N-methylation step may require reductive amination or borohydride-based methods, as seen in related compounds .

Research Gaps : CCS and solubility data for the target compound are absent; further analytical validation is needed .

Biological Activity

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a compound belonging to the benzopyran class, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C11H15ClN2O2
  • Molecular Weight : 229.70 g/mol
  • IUPAC Name : 6-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine

Synthesis

The synthesis of this compound involves several key steps:

  • Methoxylation : Introduction of the methoxy group at the 6th position.
  • N-Methylation : Methylation of the amine group using methyl iodide or dimethyl sulfate.
  • Reduction : Formation of the dihydrobenzopyran ring through reduction reactions.

These methods can be optimized for yield and purity based on laboratory conditions.

The biological activity of this compound is attributed to its interaction with various biological targets, including neurotransmitter systems. Preliminary studies indicate potential modulation of receptor activities, which may influence cellular processes and signaling pathways.

Antimicrobial and Anticancer Properties

Research has shown that benzopyrans exhibit significant antimicrobial and anticancer properties. The unique structure of this compound may enhance these effects due to the electron-donating properties of the methoxy group combined with the methyl amine structure.

Case Studies and Research Findings

  • Antifilarial Activity : A study demonstrated that compounds similar to benzopyrans exhibited macrofilaricidal and microfilaricidal activities against Brugia malayi, suggesting potential applications in treating filarial infections .
  • Anticancer Activity : Research indicates that benzopyran derivatives can inhibit tubulin polymerization in cancer cells. The introduction of structural modifications has led to enhanced potency against various cancer cell lines .

Comparison with Similar Compounds

The following table compares 6-methoxy-N-methyl-3,4-dihydro-2H-benzopyran-3-amine hydrochloride with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Methoxy-chroman-3-amineLacks methyl group on nitrogenDifferent reactivity and biological activity
6-Methoxy-N-propyl-3,4-dihydro-2H-benzopyranPropyl group instead of methylVariations in pharmacokinetics
6-Methoxy-N,N-diethylaminochromanDiethylamino substitutionPotentially different interaction profiles
6-Methoxy-N-methylbenzo[b]furanBenzofuran structureAlters electronic properties and reactivity

This comparison highlights the unique combination of functional groups in 6-methoxy-N-methyl-3,4-dihydro-2H-benzopyran-3-amine hydrochloride that contributes to its distinct biological effects.

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